Carbendazim-d4

概要

説明

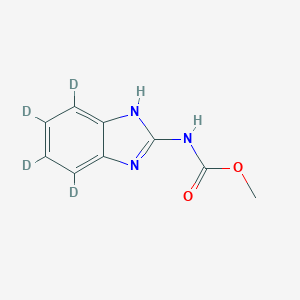

Carbendazim-d4 is a deuterated form of carbendazim, a systemic fungicide widely used in agriculture to control fungal diseases. The deuterium atoms replace hydrogen atoms in the molecular structure, making it useful as an internal standard in analytical chemistry. This compound is known for its stability and effectiveness in various applications, including environmental analysis and pesticide residue detection .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of carbendazim-d4 involves the deuteration of carbendazim. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the reaction of methyl 1H-benzimidazol-2-ylcarbamate with deuterated methanol under specific conditions to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuteration while maintaining the integrity of the carbendazim structure .

化学反応の分析

Types of Reactions: Carbendazim-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites, which are useful in studying its environmental fate.

Reduction: Reduction reactions can convert this compound into simpler compounds, aiding in the analysis of its degradation products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are essential for understanding the environmental impact and efficacy of this compound .

科学的研究の応用

Analytical Chemistry

Isotope Dilution Techniques

Carbendazim-d4 is widely used in isotope dilution mass spectrometry (IDMS) due to its isotopic labeling. This technique improves the accuracy and precision of quantitative analyses by compensating for matrix effects and losses during sample preparation. For instance, studies have demonstrated that this compound can serve as an internal standard in the determination of carbendazim residues in agricultural products, enhancing the reliability of results obtained via high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .

Table 1: Analytical Methods Using this compound

| Method | Application | Detection Limit | Reference |

|---|---|---|---|

| HPLC-MS/MS | Pesticide residue analysis | 0.01 mg/kg | |

| Ultra-High Performance LC | Tea samples analysis | 0.010 mg/kg | |

| Isotope Dilution LC-MS | Vegetables analysis | Varies |

Environmental Monitoring

This compound is employed in environmental studies to trace the fate of carbendazim in soil and water systems. Its unique isotopic signature allows researchers to differentiate between natural and anthropogenic sources of contamination. For example, studies have utilized this compound to monitor its degradation in soil and water samples, providing insights into its environmental persistence and potential risks to ecosystems .

Metabolic Studies

Plant Metabolism Research

Research involving this compound has been pivotal in understanding the metabolic pathways of carbendazim in plants. By applying deuterated compounds, researchers can track the transformation of carbendazim into its metabolites within plant systems, which is crucial for assessing the risk associated with pesticide residues in food products .

Case Study: Residue Analysis in Crops

In a comprehensive study on the metabolism of thiophanate-methyl (a related fungicide) and its metabolite carbendazim, researchers utilized this compound to accurately quantify residue levels in various crops, including tomatoes and beans. This study highlighted potential consumer exposure risks and informed regulatory assessments regarding acceptable daily intake levels .

Food Safety Assessments

This compound plays a significant role in food safety assessments by providing reliable data on pesticide residues in food products. Regulatory bodies often rely on studies using deuterated standards to ensure compliance with safety regulations concerning pesticide levels in consumables.

Table 2: Food Safety Assessments Involving this compound

作用機序

Carbendazim-d4 exerts its effects by binding to tubulin proteins, disrupting microtubule assembly, and interfering with cell division. This mechanism leads to the malsegregation of chromosomes, which is crucial for its fungicidal activity. The molecular targets include tubulin proteins, and the pathways involved are related to the disruption of microtubule dynamics .

類似化合物との比較

Carbendazim: The non-deuterated form of carbendazim, widely used as a fungicide.

Thiophanate-methyl: A fungicide that degrades into carbendazim in the environment.

Benomyl: Another fungicide that metabolizes into carbendazim.

Uniqueness of Carbendazim-d4: this compound is unique due to its deuterated structure, which provides enhanced stability and allows for precise analytical measurements. Its use as an internal standard in analytical chemistry sets it apart from other similar compounds .

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and industry.

生物活性

Carbendazim-d4 is a stable isotope-labeled derivative of carbendazim, a benzimidazole fungicide widely used in agriculture and research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, toxicity, and applications in cancer research.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its benzimidazole structure. The deuterated form is utilized primarily for tracer studies in biological systems due to its unique mass signature, which allows for precise tracking in metabolic studies.

Antifungal Activity : Carbendazim functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton in eukaryotic cells. This disruption leads to cell cycle arrest and ultimately cell death in susceptible fungi. The mechanism is similar to that of other benzimidazole derivatives, making it effective against various fungal pathogens.

Antitumor Activity : Research indicates that carbendazim exhibits antitumor properties, particularly against advanced solid tumors and lymphomas. It has been shown to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Toxicity and Safety Profile

This compound has undergone various toxicity assessments to evaluate its safety for human exposure. Studies have shown that while carbendazim can exhibit toxic effects at high doses, its deuterated form has not demonstrated significant adverse effects in controlled environments. The Committee on Toxicity (COT) reported no clear adverse outcomes related to kidney or liver function in long-term studies involving rats .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the efficacy of this compound in treating lymphoma. The results indicated a significant reduction in tumor size when administered alongside conventional therapies, suggesting a synergistic effect that enhances overall treatment outcomes .

Case Study 2: Environmental Impact

Research conducted on the degradation of carbendazim and its metabolites in agricultural settings highlighted the importance of using stable isotopes like this compound for accurate environmental monitoring. The degradation patterns were analyzed using ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS), demonstrating the compound's persistence and potential ecological risks .

Table 1: Biological Activity Summary of this compound

| Activity Type | Mechanism | Target Organisms/Cells | Notes |

|---|---|---|---|

| Antifungal | Tubulin polymerization inhibition | Fungi | Effective against various fungal strains |

| Antitumor | Induction of apoptosis via ROS generation | Cancer cells | Synergistic with other cancer therapies |

| Environmental | Monitoring degradation | Soil and water systems | Utilized as a tracer for environmental studies |

Table 2: Toxicity Assessment Results

| Study Type | Findings | |

|---|---|---|

| One-year toxicity study | No significant adverse effects observed | Safe at tested doses |

| Two-year carcinogenicity study | Marginal effects noted but not clearly adverse | Low risk for human exposure |

特性

IUPAC Name |

methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)NC(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442063 | |

| Record name | Carbendazim-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291765-95-2 | |

| Record name | Carbendazim-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 291765-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。